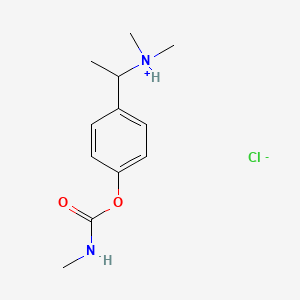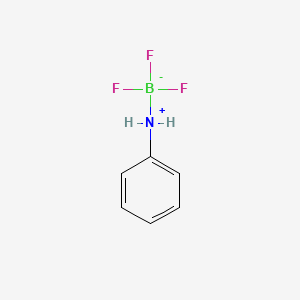
Boron, (benzenamine)trifluoro-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron, (benzenamine)trifluoro-, (T-4)-, also known as anilinetrifluoroboron, is a chemical compound with the molecular formula C6H6BF3N and a molecular weight of 159.93 g/mol . This compound is a complex of boron trifluoride and aniline, and it is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (benzenamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BF3+C6H5NH2→C6H5BF3NH2
This reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of Boron, (benzenamine)trifluoro-, (T-4)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of boron trifluoride gas and aniline, ensuring that the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Boron, (benzenamine)trifluoro-, (T-4)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group can be replaced by other functional groups.
Complex Formation: It can form complexes with other molecules, enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (benzenamine)trifluoro-, (T-4)- include halogens, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving Boron, (benzenamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .
Applications De Recherche Scientifique
Boron, (benzenamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Boron, (benzenamine)trifluoro-, (T-4)- involves its interaction with molecular targets through the trifluoroboron group. This group can form stable complexes with various molecules, influencing their reactivity and properties. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with nucleophiles and electrophiles in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boron trifluoride aniline complex: Similar in structure but may have different reactivity and applications.
Boron trifluoride benzylamine complex: Another boron-containing compound with distinct properties and uses.
Uniqueness
Boron, (benzenamine)trifluoro-, (T-4)- is unique due to its specific trifluoroboron group, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and material science .
Propriétés
Numéro CAS |
660-53-7 |
|---|---|
Formule moléculaire |
C6H7BF3N |
Poids moléculaire |
160.93 g/mol |
Nom IUPAC |
trifluoro-(phenylazaniumyl)boranuide |
InChI |
InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2 |
Clé InChI |
VVPMIAKJDMDELQ-UHFFFAOYSA-N |
SMILES canonique |
[B-]([NH2+]C1=CC=CC=C1)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
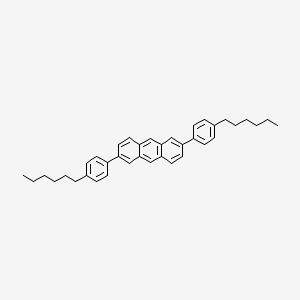
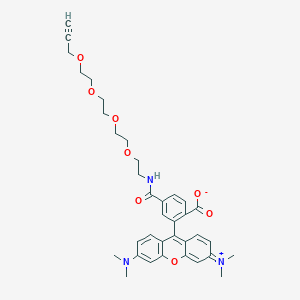
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
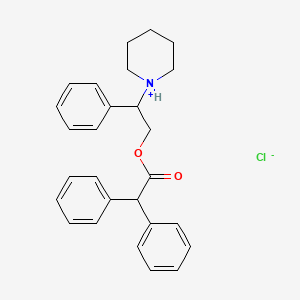
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
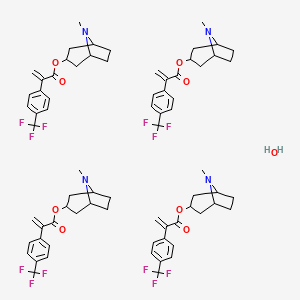
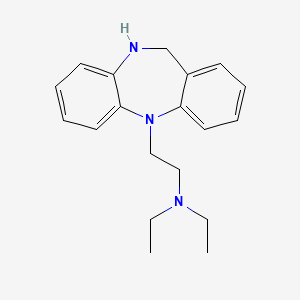

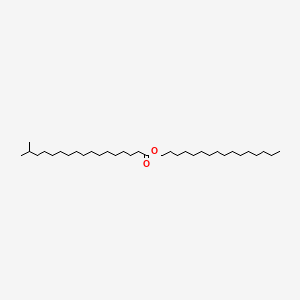
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)

